molecular formula C9H12N4 B14413600 1,1'-(1-Phenylpropane-1,2-diylidene)dihydrazine CAS No. 87163-32-4

1,1'-(1-Phenylpropane-1,2-diylidene)dihydrazine

Cat. No.: B14413600
CAS No.: 87163-32-4
M. Wt: 176.22 g/mol
InChI Key: OINJDSQCMZGUBF-UHFFFAOYSA-N
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Description

1,1’-(1-Phenylpropane-1,2-diylidene)dihydrazine is an organic compound with the molecular formula C9H12N4 It is a derivative of hydrazine and features a phenyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1-Phenylpropane-1,2-diylidene)dihydrazine typically involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone under controlled conditions. One common method is the condensation reaction between phenylhydrazine and 1-phenyl-2-propanone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 1,1’-(1-Phenylpropane-1,2-diylidene)dihydrazine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1-Phenylpropane-1,2-diylidene)dihydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylpropane oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

1,1’-(1-Phenylpropane-1,2-diylidene)dihydrazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(1-Phenylpropane-1,2-diylidene)dihydrazine involves its interaction with molecular targets and pathways within biological systems. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(1,2-Propanediylidene)dihydrazine: A similar compound with a propane backbone but without the phenyl group.

    Phenylhydrazine: A simpler hydrazine derivative with a phenyl group.

Uniqueness

1,1’-(1-Phenylpropane-1,2-diylidene)dihydrazine is unique due to the presence of both a phenyl group and a propane backbone, which confer distinct chemical and biological properties. This combination allows for a range of reactions and applications that are not possible with simpler hydrazine derivatives.

Properties

CAS No.

87163-32-4

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

(1-hydrazinylidene-1-phenylpropan-2-ylidene)hydrazine

InChI

InChI=1S/C9H12N4/c1-7(12-10)9(13-11)8-5-3-2-4-6-8/h2-6H,10-11H2,1H3

InChI Key

OINJDSQCMZGUBF-UHFFFAOYSA-N

Canonical SMILES

CC(=NN)C(=NN)C1=CC=CC=C1

Origin of Product

United States

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